molecular formula C13H15NO4 B2424286 Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate CAS No. 1025294-19-2

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Cat. No.: B2424286
CAS No.: 1025294-19-2
M. Wt: 249.266
InChI Key: YTPUSEDJTOBAFB-XYOKQWHBSA-N
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Description

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a hydroxyphenylamino group attached to a prop-2-enoate backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate typically involves the reaction of 4-hydroxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization and subsequent esterification to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or imine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or aldehydes in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or imine derivatives.

Scientific Research Applications

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate can be compared with similar compounds such as:

    Ethyl 2-acetyl-3-((4-methoxyphenyl)amino)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activities.

    Ethyl 2-acetyl-3-((4-chlorophenyl)amino)prop-2-enoate: Contains a chloro group, which can influence its chemical and biological properties.

    Ethyl 2-acetyl-3-((4-nitrophenyl)amino)prop-2-enoate:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGTMFJJJMLPP-LAHWPWFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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